COG 133 nAChR Antagonist Activity: Defined IC₅₀ Versus Clinical-Stage CN-105
COG 133 acts as a non-competitive antagonist of α7 nicotinic acetylcholine receptors (nAChRs) with a well-characterized IC₅₀ of 445 nM, as documented in multiple independent vendor datasheets [1]. In contrast, the clinical-stage ApoE mimetic pentapeptide CN-105, while also reported to act as an nAChR antagonist [2], lacks publicly available, peer-reviewed IC₅₀ data in the same assay system. This quantitative definition makes COG 133 the more appropriate reference standard for nAChR antagonism studies within the ApoE mimetic class.
| Evidence Dimension | α7 nAChR antagonism potency |
|---|---|
| Target Compound Data | IC₅₀ = 445 nM |
| Comparator Or Baseline | CN-105: IC₅₀ not reported in comparable public domain data |
| Quantified Difference | Not calculable due to missing comparator data |
| Conditions | In vitro radioligand binding or functional antagonism assays (specific assay conditions vary by vendor source) |
Why This Matters
The availability of a defined, reproducible IC₅₀ value enables COG 133 to serve as a calibratable reference compound for nAChR antagonism assays, whereas CN-105 cannot be reliably used for this purpose without proprietary data disclosure.
- [1] MedChemExpress. COG 133 Product Datasheet. View Source
- [2] MedPath. CN-105 Advanced Drug Monograph. 2025. View Source
